molecular formula C12H13BrN2O B15063683 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one

Cat. No.: B15063683
M. Wt: 281.15 g/mol
InChI Key: DFXAULFWTIUKDU-UHFFFAOYSA-N
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Description

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is green, simple, and efficient, providing good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to changes in its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state and functional groups of the compound.

Scientific Research Applications

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

7-Bromo-2-(tert-butyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:

    2-(tert-butyl)quinazolin-4(1H)-one: Lacks the bromine atom, which may affect its chemical reactivity and biological activity.

    7-Chloro-2-(tert-butyl)quinazolin-4(1H)-one:

    2-(tert-butyl)-4(1H)-quinazolinone: Lacks the halogen atom, which may result in different reactivity and biological activity.

Properties

Molecular Formula

C12H13BrN2O

Molecular Weight

281.15 g/mol

IUPAC Name

7-bromo-2-tert-butyl-3H-quinazolin-4-one

InChI

InChI=1S/C12H13BrN2O/c1-12(2,3)11-14-9-6-7(13)4-5-8(9)10(16)15-11/h4-6H,1-3H3,(H,14,15,16)

InChI Key

DFXAULFWTIUKDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC(=C2)Br)C(=O)N1

Origin of Product

United States

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